Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester
Description
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester is a phosphonic acid derivative characterized by a central phosphorus atom bonded to a p-(m-chlorophenoxy)phenyl group and two esterified alpha,alpha,alpha-trifluoro-m-tolyl moieties. The p-(m-chlorophenoxy)phenyl group consists of a phenyl ring substituted at the para position with a phenoxy group bearing a meta-chlorine atom. The ester groups, bis(alpha,alpha,alpha-trifluoro-m-tolyl), likely denote meta-tolyl (m-tolyl) rings with trifluoromethyl (-CF₃) substitutions at the alpha (ortho) positions relative to the ester oxygen, enhancing electron-withdrawing effects and lipophilicity .
Properties
CAS No. |
74038-37-2 |
|---|---|
Molecular Formula |
C26H16ClF6O4P |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
1-[[4-(3-chlorophenoxy)phenyl]-[3-(trifluoromethyl)phenoxy]phosphoryl]oxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C26H16ClF6O4P/c27-19-6-3-7-21(16-19)35-20-10-12-24(13-11-20)38(34,36-22-8-1-4-17(14-22)25(28,29)30)37-23-9-2-5-18(15-23)26(31,32)33/h1-16H |
InChI Key |
SBYIOZQTHLMHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(C2=CC=C(C=C2)OC3=CC(=CC=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester typically involves the reaction of p-(m-chlorophenoxy)phenyl phosphonic acid with bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester. The reaction conditions often include the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.
Chemical Reactions Analysis
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of natural biological molecules and interfering with biological processes. This can lead to the inhibition of enzymes or the disruption of cellular functions .
Comparison with Similar Compounds
a) Phosphoric acid, bis(methylphenyl) phenyl ester (CAS 26446-73-1)
- Structure : Phosphoric acid esterified with two methylphenyl and one phenyl group.
- Comparison : Lacks fluorine atoms but shares aromatic ester groups. Used as a flame retardant; hazard profiles are inferred to align with tris(chloropropyl) phosphate (TCP) due to structural similarities .
- Key Difference: The target compound’s trifluoromethyl groups enhance lipophilicity and oxidative stability compared to non-fluorinated analogues .
b) Phosphonous acid, (4-chlorophenyl)-, bis(2,2,2-trifluoroethyl) ester (CAS 172422-32-1)
c) Phosphonic acid, bis(2-chloroethyl) ester
- Structure : Phosphonic acid with two 2-chloroethyl esters.
- Comparison : Chloroethyl esters are associated with defoliant and growth inhibition activity (e.g., ethephon analogues) . The target compound’s aromatic fluorine substituents likely reduce volatility and improve environmental persistence .
Substituent Effects on Properties
Agrochemical Potential
- Herbicidal Activity: Chlorophenoxy groups are common in herbicides (e.g., 2,4-D). The target compound’s p-(m-chlorophenoxy)phenyl group may confer similar activity, while trifluorotolyl esters could enhance membrane permeability .
- Defoliation : Bis(2-chloroethyl) phosphonates in (e.g., Compounds 9–18) demonstrate defoliation efficacy. The target compound’s fluorinated esters may offer slower degradation, prolonging activity .
Flame Retardancy
- Mechanism : Aromatic phosphonates act as gas-phase radical scavengers. The trifluoromethyl groups in the target compound may synergize with phosphorus to improve flame inhibition .
Data Tables
Table 1: Key Properties of Phosphonic/Phosphoric Acid Esters
Biological Activity
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester (CAS No. 74038-37-2) is an organophosphorus compound with a complex structure that includes a phosphonic acid group and multiple aromatic substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antibiotic and antiviral agent.
Chemical Structure and Properties
- Molecular Formula : C26H16ClF6O4P
- Molecular Weight : 572.82 g/mol
- Structure : The compound features a phosphonic acid moiety linked to a chlorophenoxy group and two trifluoromethyl-substituted tolyl groups, which contribute to its unique chemical behavior.
Research indicates that phosphonic acid derivatives can mimic natural biological molecules, allowing them to interact with specific molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking their substrates or cofactors, disrupting normal cellular functions.
- Cellular Interaction : Its ability to act as a bioisostere suggests potential interference with cellular processes, including signaling pathways and metabolic functions.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that phosphonic acid derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Another investigation reported antiviral effects against influenza viruses in cell culture assays, indicating reduced viral titers in treated cells compared to controls.
-
Mechanistic Insights :
- Research indicated that the compound could inhibit specific enzymes involved in nucleotide metabolism, which is crucial for viral replication.
- The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Phosphonic acid derivative A | Similar phosphonic structure | Moderate antibacterial | Study 1 |
| Phosphonic acid derivative B | Different substituents | Strong antiviral | Study 2 |
| Phosphonic acid derivative C | Similar chlorophenoxy group | Weak antibacterial | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
